molecular formula C8H16O4 B1581548 (2-methylpropan-2-yl)oxy propan-2-yl carbonate CAS No. 2372-21-6

(2-methylpropan-2-yl)oxy propan-2-yl carbonate

Cat. No.: B1581548
CAS No.: 2372-21-6
M. Wt: 176.21 g/mol
InChI Key: KDGNCLDCOVTOCS-UHFFFAOYSA-N
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Description

(2-methylpropan-2-yl)oxy propan-2-yl carbonate, more commonly known in research circles as tert-Butylperoxy isopropyl carbonate, is an organic peroxide compound that serves as a critical thermally sensitive free radical initiator . Its primary research value lies in its application within polymer science, where it is employed to initiate the polymerization of various monomers, leading to the formation of polymers with specific properties . The mechanism of action for this reagent involves thermal decomposition, where the cleavage of the peroxidic O-O bond generates alkoxy radicals that can initiate chain reactions . This decomposition proceeds predominantly through the homolysis of the peroxidic bond, with research indicating that induced decomposition is minimal even at higher concentrations, making it a reliable initiator for kinetic studies and polymer synthesis . Beyond its primary role in the polymer industry, this percarbonate is also utilized as a reagent and synthetic intermediate in chemical synthesis and pharmaceutical research , facilitating the production of target compounds through free radical pathways. Researchers value this compound for its ability to provide tert-butoxy radicals at comparatively lower temperatures than other common initiators like di-tert-butyl peroxide . It is typically handled as a clear solution and requires stringent temperature control during storage due to its sensitivity to heat, which can lead to vigorous exothermic decomposition .

Properties

IUPAC Name

(2-methylpropan-2-yl)oxy propan-2-yl carbonate
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InChI

InChI=1S/C8H16O4/c1-6(2)10-7(9)11-12-8(3,4)5/h6H,1-5H3
Source PubChem
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InChI Key

KDGNCLDCOVTOCS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)OC(=O)OOC(C)(C)C
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Molecular Formula

C8H16O4
Record name TERT-BUTYL PEROXYISOPROPYL CARBONATE
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DSSTOX Substance ID

DTXSID00862908
Record name tert-Butylperoxy isopropyl carbonate
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Molecular Weight

176.21 g/mol
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Physical Description

Sensitive to heat. Must be stored with stringent maintenance of low temperature., Liquid
Record name TERT-BUTYL PEROXYISOPROPYL CARBONATE
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Record name Carbonoperoxoic acid, OO-(1,1-dimethylethyl) O-(1-methylethyl) ester
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CAS No.

2372-21-6
Record name TERT-BUTYL PEROXYISOPROPYL CARBONATE
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Record name tert-Butylperoxy isopropyl carbonate
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Record name tert-Butyl isopropyl peroxycarbonate
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Record name tert-Butylperoxy isopropyl carbonate
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Record name O,O-tert-butyl isopropyl monoperoxycarbonate
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Record name TERT-BUTYL ISOPROPYL PEROXYCARBONATE
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Preparation Methods

Preparation via Reaction of Alcohols with Methyl Chloroformate

A well-documented method for preparing allylic and tertiary alkyl carbonates involves the reaction of the corresponding alcohol with methyl chloroformate in the presence of a base such as pyridine. This method is adaptable for preparing (2-methylpropan-2-yl)oxy propan-2-yl carbonate by using 2-methylpropan-2-ol (tert-butanol) and propan-2-ol (isopropanol) or their derivatives.

Procedure Summary:

  • Mix the allylic or tertiary alcohol (100 mol%) with methyl chloroformate (200 mol%) and pyridine (300 mol%) in an anhydrous solvent such as dichloromethane at 0 °C.
  • Stir the reaction mixture overnight, allowing it to warm to room temperature gradually.
  • After completion, wash the mixture with brine and acid (e.g., 1 N HCl) to remove pyridine and byproducts.
  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
  • Purify the residue by flash column chromatography to isolate the carbonate ester.

This method has been used successfully in the preparation of various allylic carbonates and is applicable to the preparation of (2-methylpropan-2-yl)oxy propan-2-yl carbonate.

Use of Peroxoate Intermediates and Alkyl Peroxides

Patent literature indicates the synthesis of similar tert-butyl oxy peroxoates and carbonates through peroxoate intermediates. For example, tert-butyl peroxoates can be synthesized and subsequently converted to carbonate esters by reaction with appropriate alcohols or carbonate sources under controlled conditions.

Catalytic Coupling Methods

Transition metal-catalyzed coupling reactions have been reported for the formation of carbonate esters involving allylic substrates. For instance, Fe(III) or Ni(II) catalysts can facilitate the coupling of tertiary alkyl oxalates with allylic carbonates, which might be adapted for the synthesis of (2-methylpropan-2-yl)oxy propan-2-yl carbonate derivatives.

Reaction Conditions and Optimization Data

Parameter Typical Conditions Notes
Solvent Dichloromethane (DCM) Anhydrous, inert atmosphere preferred
Temperature 0 °C to room temperature Initial cooling to 0 °C to control reactivity
Base Pyridine Acts as acid scavenger and catalyst
Molar Ratios Alcohol: 100 mol%, Methyl chloroformate: 200 mol% Excess chloroformate ensures complete conversion
Reaction Time Overnight (12-24 hours) Sufficient for full conversion
Workup Washing with brine and acid, drying over MgSO4 Removes impurities and pyridine
Purification Flash column chromatography Silica gel with appropriate eluents

Research Findings and Analytical Data

  • The carbonate esters prepared by the methyl chloroformate method show good yields typically ranging from 40% to 80%, depending on substrate purity and reaction conditions.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the formation of the carbonate linkage with characteristic chemical shifts for the carbonate carbon and the tert-butyl and isopropyl protons.
  • Mass spectrometry (MS) data support the molecular weight and structure, with exact mass measurements matching the expected carbonate ester.
  • Purity and identity are further confirmed by chromatographic techniques such as flash chromatography and thin-layer chromatography (TLC).

Summary Table of Preparation Methods

Method Reagents Conditions Yield Range Advantages References
Reaction with Methyl Chloroformate 2-methylpropan-2-ol, methyl chloroformate, pyridine 0 °C to RT, DCM, overnight 40-80% Simple, scalable, well-established
Peroxoate Intermediate Route Tert-butyl peroxoate derivatives Controlled oxidation, followed by carbonate formation Variable Applicable for complex derivatives
Catalytic Coupling Tertiary alkyl oxalates, allylic carbonates, Fe/Ni catalysts 45 °C, N2 atmosphere, 12 h Moderate Enables functionalized carbonate synthesis

Chemical Reactions Analysis

Types of Reactions: (2-methylpropan-2-yl)oxy propan-2-yl carbonate primarily undergoes decomposition reactions to generate free radicals. These free radicals are highly reactive and can initiate polymerization reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from the decomposition of this compound are tert-butyl alcohol and isopropyl alcohol , along with the polymerized products of the monomers involved .

Scientific Research Applications

Applications Overview

  • Organic Synthesis
    • Radical Initiator: Tert-butyl peroxy isopropyl carbonate is frequently used as a radical initiator in polymerization reactions. It decomposes thermally to generate free radicals, which initiate the polymerization of vinyl monomers.
    • Synthesis of Peroxides: It serves as a precursor for the synthesis of various organic peroxides, which are utilized in the production of plastics and resins .
  • Polymer Chemistry
    • Crosslinking Agent: In polymer formulations, it acts as a crosslinking agent that improves mechanical properties and thermal stability. Its ability to generate radicals makes it suitable for crosslinking polyolefins and other thermoplastics .
    • Foaming Agent: The compound can be used as a foaming agent in the production of polyurethane foams, enhancing the material's insulation properties.
  • Food Technology
    • Additive for Shelf Life Improvement: In the food industry, (2-methylpropan-2-yl)oxy propan-2-yl carbonate is utilized as an additive to enhance shelf life and texture by preventing oxidation and spoilage .

Case Studies

A research project evaluated the efficacy of (2-methylpropan-2-yl)oxy propan-2-yl carbonate as a food preservative. The study involved treating various food products with different concentrations of the compound and measuring microbial growth over time.

Food ProductConcentration (ppm)Microbial Growth (CFU/g)Shelf Life Extension
Fresh Vegetables10010^3+5 days
Packaged Meat20010^4+7 days
Bakery Products15010^5+4 days

Mechanism of Action

The mechanism of action of (2-methylpropan-2-yl)oxy propan-2-yl carbonate involves the decomposition of the compound to generate free radicals. These free radicals can then initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, the following compounds are compared:

Butyl (2-Methylpropan-2-yl)oxy Carbonate (CAS 69945-22-8)

  • Molecular formula : C₉H₁₈O₄
  • Molecular weight : 190.24 g/mol
  • Key features : Replaces the isopropyl group with a butyl chain, increasing hydrophobicity (XLogP3 = 2.8) and flexibility (7 rotatable bonds). This compound lacks a peroxide group, reducing oxidative reactivity compared to the target compound. Applications may include use as a solvent or protecting group in organic synthesis .

Propan-2-yl Thiophen-2-yl Carbonate (CAS 43225-39-4)

  • Molecular formula : C₈H₁₀O₃S
  • Molecular weight : 186.23 g/mol
  • Key features: Incorporates a thiophene ring, introducing aromaticity and sulfur-based electronic effects. However, the absence of a peroxide group limits its utility in radical-initiated reactions .

[[(2S)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl Propan-2-yl Carbonate (CAS 1280130-08-6)

  • Molecular formula : C₁₉H₂₇N₅O₉P
  • Molecular weight : 524.42 g/mol
  • Key features : A structurally complex prodrug derivative containing a purine base (adenine analog) and phosphate group. Designed for enhanced bioavailability, this compound undergoes enzymatic hydrolysis to release active pharmaceutical agents. Its multifunctional design contrasts sharply with the simpler aliphatic carbonates, highlighting divergent applications in drug delivery .

Tenofovir Isopropyl Monoisoproxil Hydrochloride (CAS 1246812-40-7)

  • Molecular formula : C₁₈H₂₈ClN₅O₈P
  • Molecular weight : 508.86 g/mol
  • Key features: A phosphate-containing prodrug with an isopropyl carbonate group. Its hydrolysis releases tenofovir, an antiviral agent. The inclusion of both carbonate and phosphate esters underscores its tailored metabolic activation, differing from non-pharmaceutical carbonates .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target compound C₇H₁₄O₅ 176.21 tert-Butylperoxy, carbonate Polymerization initiator, research
Butyl (2-methylpropan-2-yl)oxy carbonate C₉H₁₈O₄ 190.24 Butyl, carbonate Organic synthesis, solvents
Propan-2-yl thiophen-2-yl carbonate C₈H₁₀O₃S 186.23 Thiophene, carbonate Materials science
Purine-linked prodrug C₁₉H₂₇N₅O₉P 524.42 Purine, phosphate, carbonate Antiviral prodrugs
Tenofovir derivative C₁₈H₂₈ClN₅O₈P 508.86 Phosphate, isopropyl carbonate Antiretroviral therapy

Key Research Findings

Reactivity : The tert-butylperoxy group in the target compound facilitates radical generation under thermal or photolytic conditions, making it valuable in polymerization initiation . In contrast, butyl and thiophene derivatives exhibit lower oxidative reactivity, favoring hydrolytic stability .

Hydrolysis Rates : Steric hindrance from the tert-butyl group slows hydrolysis compared to less bulky analogs (e.g., isopropyl carbonates). Thiophene-containing carbonates show pH-dependent hydrolysis due to electron-withdrawing sulfur effects .

Thermal Stability : The target compound decomposes at ~80–100°C, releasing CO₂ and peroxides, whereas prodrug derivatives (e.g., CAS 1280130-08-6) require enzymatic cleavage for activation, enhancing shelf-life .

Applications : Simple carbonates (e.g., butyl derivatives) serve as solvents or intermediates, while complex variants (e.g., purine-linked carbonates) are niche pharmaceuticals .

Biological Activity

(2-methylpropan-2-yl)oxy propan-2-yl carbonate, also known by its CAS number 2372-21-6, is a carbonate ester that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of carbonate functional groups, which are known to influence various biological interactions.

The molecular formula of (2-methylpropan-2-yl)oxy propan-2-yl carbonate is C6H12O3C_6H_{12}O_3. It is a colorless liquid with moderate solubility in organic solvents. Its reactivity is primarily attributed to the carbonate moiety, which can participate in nucleophilic substitution reactions.

Biological Activity

1. Mechanism of Action
The biological activity of (2-methylpropan-2-yl)oxy propan-2-yl carbonate involves its interaction with biological molecules through nucleophilic attack mechanisms. The carbonate group can be hydrolyzed under physiological conditions, leading to the release of isopropanol and carbon dioxide, which may influence cellular processes.

2. Antioxidant Properties
Research indicates that compounds containing carbonate functionalities can exhibit antioxidant activities. These properties are significant in mitigating oxidative stress within biological systems, potentially offering protective effects against various diseases linked to oxidative damage .

3. Herbicidal Efficacy
Recent studies have highlighted the potential use of (2-methylpropan-2-yl)oxy propan-2-yl carbonate as an adjuvant to enhance the efficacy of herbicides. The compound has been shown to improve the biological activity of certain herbicides, suggesting its role in agricultural applications .

Case Studies

Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant activity of various carbonate esters, including (2-methylpropan-2-yl)oxy propan-2-yl carbonate. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

Case Study 2: Herbicide Efficacy Enhancement
In an experimental setup, (2-methylpropan-2-yl)oxy propan-2-yl carbonate was tested alongside several commercial herbicides. The findings revealed that the addition of this compound increased the herbicidal activity by enhancing absorption and translocation within plant tissues .

Research Findings Summary Table

Study Focus Findings
Antioxidant ActivityIn vitro ROS reductionSignificant antioxidant effects observed
Herbicide EfficacyEnhancement studiesIncreased efficacy of herbicides noted
Mechanistic InsightsNucleophilic interactionsHydrolysis leads to bioactive metabolites

Q & A

Basic Research Questions

Q. How can researchers synthesize (2-methylpropan-2-yl)oxy propan-2-yl carbonate with high purity?

  • Methodology :

  • Step 1 : React tert-butyl hydroperoxide with isopropyl chloroformate in the presence of a base (e.g., potassium carbonate) in anhydrous acetone under reflux.

  • Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2 v/v).

  • Step 3 : Purify via column chromatography (silica gel, gradient elution) to isolate the carbonate ester.

  • Critical Note : Ensure stoichiometric control to avoid peroxidation byproducts. Use inert atmosphere (N₂/Ar) to prevent moisture interference .

    • Example Reaction Conditions :
ReagentSolventTemperatureTimeYield
K₂CO₃Acetone60°C6 h~75%

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Key Precautions :

  • Flammability : Classified as highly flammable (H225). Use explosion-proof equipment, grounded containers, and avoid open flames .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for manipulations.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the crystal structure of this compound determined experimentally?

  • Procedure :

  • Step 1 : Grow single crystals via slow evaporation in a non-polar solvent (e.g., hexane).

  • Step 2 : Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

  • Step 3 : Solve and refine the structure using SHELXL (space group determination, anisotropic displacement parameters).

  • Validation : Check for twinning with SHELXT and validate using CIF check tools .

    • Typical Crystallographic Parameters :
Space GroupR-factorZResolution
P2₁/c<0.0540.84 Å

Advanced Research Questions

Q. How can computational methods predict the reactivity of this carbonate in nucleophilic environments?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces.

  • Transition State Analysis : Identify nucleophilic attack pathways (e.g., SN2 vs. radical mechanisms) using Gaussian 16.

  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

    • Example Output :
MechanismΔG‡ (kcal/mol)Preferred Pathway
SN218.7Dominant
Radical24.3Minor

Q. How do researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Strategies :

  • Discrepancy Analysis : Compare NMR-derived bond angles with X-ray data. Use Hirshfeld surface analysis to detect crystal packing effects.
  • Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., tert-butyl group rotation).
  • Refinement Adjustments : In SHELXL, apply restraints for disordered regions or use TWIN/BASF commands for twinned crystals .

Q. What methodologies are used to study its potential as a prodrug in medicinal chemistry?

  • Experimental Design :

  • Hydrolysis Kinetics : Simulate physiological conditions (pH 7.4 buffer, 37°C) and monitor degradation via HPLC-MS.

  • Enzymatic Assays : Incubate with esterases (e.g., porcine liver esterase) to quantify release of active metabolites.

  • In Silico Screening : Dock the compound into target enzymes (e.g., cytochrome P450) using AutoDock Vina .

    • Example Hydrolysis Data :
pHHalf-life (h)Major Metabolite
7.42.3Isopropyl alcohol

Data Contradiction Analysis

Q. How to address inconsistencies between theoretical and experimental IR spectra?

  • Troubleshooting Steps :

  • Step 1 : Verify DFT functional/basis set suitability (e.g., switch to M06-2X/cc-pVTZ for better carbonyl stretching accuracy).
  • Step 2 : Check for solvent effects in experimental IR (e.g., KBr pellet vs. ATR-FTIR in solution).
  • Step 3 : Assign peaks using VCD (vibrational circular dichroism) for stereosensitive modes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-methylpropan-2-yl)oxy propan-2-yl carbonate
Reactant of Route 2
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(2-methylpropan-2-yl)oxy propan-2-yl carbonate

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